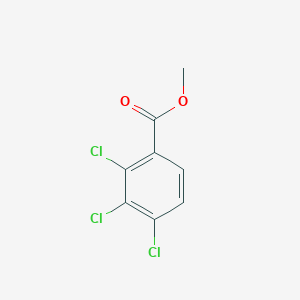

Methyl 2,3,4-trichlorobenzoate

Description

Significance and Research Context of Halogenated Benzoate (B1203000) Esters

Halogenated benzoate esters are a significant class of compounds in organic chemistry due to the profound effect of halogen substituents on molecular reactivity and properties. The presence of electron-withdrawing halogen atoms can activate the benzene (B151609) ring or the ester group toward specific reactions. This makes them valuable as synthetic intermediates and as molecular probes for studying reaction mechanisms.

Key research areas for halogenated benzoate esters include:

Enzymatic Transformations : Researchers use these esters as substrates to probe the functionality and limits of enzymes. For instance, halogen-substituted methyl benzoate esters have been used to study enzymatic dihydroxylation by bacterial dioxygenases. researchgate.net Such studies are crucial for developing biocatalytic methods for creating complex molecules. acs.org

Environmental Science : The degradation of polychlorinated compounds is a major environmental concern. Halogenated benzoates serve as model compounds to study and stimulate the microbial dechlorination of persistent pollutants like polychlorinated biphenyls (PCBs). dss.go.thcambridge.orgnih.gov Some brominated and iodinated benzoates have been shown to "prime" or activate the dechlorination of PCBs in sediments. dss.go.th

Synthetic Chemistry : These esters are precursors in the synthesis of a variety of other chemicals. The parent compound, benzoic acid, and its derivatives are used extensively in the chemical and pharmaceutical industries. researchgate.net Halogenated versions are used to introduce halogenated moieties into larger molecules, which can be critical for the biological activity of the final product. nih.gov For example, the addition of a halogenated benzoyl group has been shown to enhance the anti-fungal activity of a natural product. nih.gov

Advanced Materials and Tracing : In specialized applications, halogenated benzoic esters have been developed for use as oil-soluble tracers in hydraulic fracturing to monitor petroleum production. google.com

Historical Perspectives in the Study of Methyl 2,3,4-Trichlorobenzoate Analogues

The study of this compound and its analogues is part of a long history of research into halogenated aromatic compounds. Initially driven by the need to understand the environmental fate of pesticides and industrial chemicals like PCBs, research has expanded to harness the unique properties of these molecules. cambridge.orgnih.gov

Historically, a significant challenge was the separation and analysis of different isomers of polychlorinated compounds. The development of gas chromatography in the 1960s provided a crucial tool for analyzing polychlorinated benzoic acids via their methyl esters, enabling more detailed study of these complex mixtures. acs.org

Research on specific trichlorobenzoate isomers (analogues) has revealed diverse applications. For example, the structures and magnetic properties of coordination polymers synthesized from 2,3,5-trichlorobenzoate have been investigated. The synthesis of related compounds, such as (aminocarbonyl)methyl 2,3,6-trichlorobenzoate, has also been documented, highlighting the long-standing interest in the preparation and characterization of these molecules. The availability of data on various isomers, like methyl 2,4,6-trichlorobenzoate in public databases, indicates a sustained history of synthesis and academic inquiry. nih.gov This body of work provides a rich context for understanding the specific properties and potential applications of the 2,3,4-trichloro isomer.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 89978-33-6 chemsrc.com |

| Molecular Formula | C₈H₅Cl₃O₂ chemsrc.com |

| Molecular Weight | 239.48 g/mol chemsrc.com |

| Boiling Point | 299.6°C at 760 mmHg chemsrc.com |

| Flash Point | 128.1°C chemsrc.com |

| Density | 1.467 g/cm³ chemsrc.com |

Table 2: Properties of Selected Trichlorobenzoate Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2,3,5-trichlorobenzoate | 86569-79-1 | C₈H₅Cl₃O₂ | 239.48 |

| Methyl 2,4,5-trichlorobenzoate | 86569-81-5 | C₈H₅Cl₃O₂ | 239.48 fluorochem.co.uk |

| Methyl 2,4,6-trichlorobenzoate | 86569-78-0 | C₈H₅Cl₃O₂ | 239.5 nih.gov |

| 2,3,6-Trichlorobenzoic acid | 50-31-7 | C₇H₃Cl₃O₂ | 225.46 |

| (Aminocarbonyl)methyl 2,3,6-trichlorobenzoate | 81055-62-1 | C₉H₆Cl₃NO₃ | 298.51 |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,4-trichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROGZMXHUGOFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293647 | |

| Record name | Benzoic acid,2,3,4-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-33-6 | |

| Record name | Methyl 2,3,4-trichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89978-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089978336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid,2,3,4-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Methyl 2,3,4 Trichlorobenzoate

Nucleophilic Substitution Reactions in Methyl 2,3,4-Trichlorobenzoate Chemistry

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for halogenated aromatic compounds. In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the methyl ester group facilitates the attack of nucleophiles on the aromatic ring. The reactivity of polychlorinated benzenes in nucleophilic substitution reactions generally increases with the number of chlorine atoms on the benzene (B151609) ring. nih.gov

These reactions typically proceed via a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The initial attack of the nucleophile on the carbon atom bearing a chlorine atom leads to this intermediate, followed by the departure of the chloride ion to yield the substituted product.

Kinetic studies of nucleophilic substitution reactions provide valuable insights into the reaction mechanism. For reactions involving polychlorinated benzenes and nucleophiles like sodium methoxide (B1231860), the process typically follows second-order kinetics, where the rate is dependent on the concentration of both the substrate and the nucleophile. nih.gov

The rate of substitution is influenced by the electronic nature of substituents on the nucleophile. For instance, in the reaction of 1-chloromethylnaphthalene with various anilines, electron-releasing groups on the aniline (B41778) accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in This can be described by the Hammett equation, which provides a linear relationship between the logarithm of the rate constant and the substituent constant. ias.ac.in While specific kinetic data for this compound is not extensively detailed in the available literature, the principles observed in similar systems, such as other polychlorinated benzoates, are applicable. psu.edu The reaction rate is fastest for substrates with tertiary alkyl halides and slowest for primary ones. masterorganicchemistry.com

Stereochemical investigations are more relevant to SN2 reactions at a saturated carbon center, where an inversion of configuration is typically observed. masterorganicchemistry.com In the context of nucleophilic aromatic substitution on the flat benzene ring of this compound, the concept of stereochemistry at the reaction center is not applicable in the same way. The focus is instead on the regioselectivity of the substitution, which is determined by the positions of the chlorine atoms and the directing effects of the ester group.

The choice of solvent plays a critical role in the outcome of nucleophilic substitution reactions. csbsju.edulibretexts.org Solvents can influence reaction rates and even alter the reaction mechanism. csbsju.edu In general, polar solvents are beneficial for nucleophilic substitutions as they help to dissolve ionic nucleophiles. csbsju.edulibretexts.org

Solvents are broadly classified as polar protic (e.g., water, alcohols) and polar aprotic (e.g., DMSO, DMF, acetone). lumenlearning.com

Polar protic solvents are capable of hydrogen bonding and can stabilize both cations and anions effectively. csbsju.edulibretexts.org By solvating the nucleophile, they can sometimes depress the rate of SN2 reactions. csbsju.edu However, their ability to stabilize ionic intermediates can promote SN1-type mechanisms. csbsju.edulumenlearning.com

Polar aprotic solvents lack acidic protons and are not hydrogen-bond donors. They are effective at solvating cations but leave the nucleophile relatively "naked" and more reactive. lumenlearning.com Consequently, polar aprotic solvents generally favor SN2 reactions. lumenlearning.com

For nucleophilic aromatic substitution reactions, the solvent's ability to stabilize the charged Meisenheimer complex intermediate is crucial. The use of ionic liquids as solvents has also been investigated, with the reaction rate often increasing with the mole fraction of the ionic liquid, demonstrating that the reaction outcome can be controlled by the solvent environment. researchgate.net

The table below summarizes the general effects of solvent types on nucleophilic substitution reactions.

| Solvent Type | General Effect on Nucleophile | Favored Mechanism | Rationale |

| Polar Protic | Stabilizes nucleophile via H-bonding | SN1 | Stabilizes the carbocation intermediate and the leaving group. csbsju.edulibretexts.org |

| Polar Aprotic | Does not strongly solvate nucleophile | SN2 | Enhances the reactivity of the nucleophile. lumenlearning.com |

Electroreduction Pathways of this compound

The electrochemical reduction of chlorinated methyl benzoates, including this compound, has been studied as a method for dechlorination. researchgate.netresearchgate.netresearchgate.net This process involves the transfer of electrons to the molecule, leading to the cleavage of carbon-chlorine bonds. The main reaction is dechlorination, and its rate is dependent on the substitution pattern of the chlorine atoms on the benzene ring. researchgate.netresearchgate.net

Electrochemical dechlorination can proceed through several mechanisms, including direct and indirect electron transfer. researchgate.netdoi.org

Direct Electrochemical Reduction: In this mechanism, an electron is transferred directly from the cathode to the C-Cl bond of the molecule. researchgate.net This can occur in a concerted fashion, where bond breaking and electron transfer happen simultaneously, or in a stepwise manner, involving the formation of a radical anion intermediate. researchgate.net

Indirect Electrochemical Reduction: This involves a mediator that transfers electrons from the cathode to the chlorinated compound. researchgate.net Another indirect route is electrocatalytic hydrodechlorination, where atomic hydrogen, generated at the cathode, acts as the reducing agent. doi.org

For chlorinated benzoates, the reduction process often involves the formation of a radical anion, followed by the expulsion of a chloride ion to give an aryl radical. This radical can then be further reduced and protonated to yield the dechlorinated product. researchgate.net Side reactions, such as the hydrogenation of the benzene ring or the reduction of the methoxycarbonyl group, can also occur. lookchem.com

The positions of the chlorine atoms on the benzene ring have a pronounced effect on the regioselectivity of the dechlorination reaction. researchgate.netresearchgate.net In the case of polychlorinated compounds, the removal of chlorine atoms often occurs in a stepwise manner.

Studies on the preparative electroreduction of this compound have shown that the reaction is regioselective. researchgate.netresearchgate.net The course of the electroreduction of 2,3,4-trichlorotoluene (B1346101), a closely related compound, shows a specific sequence of chlorine removal, indicating that certain positions are more reactive than others. znaturforsch.com For instance, the galvanostatic reduction of 2,3,4-trichlorotoluene mainly yields 2,3-dichlorotoluene. znaturforsch.com This selectivity is attributed to a combination of steric and electronic effects, which influence the stability of the intermediate radical anion and the transition state for C-Cl bond cleavage. researchgate.net

The following table presents the products obtained from the preparative electroreduction of this compound in a methanol (B129727)/tetraethylammonium bromide solvent system.

| Product | Yield (%) |

| Methyl 2,3-dichlorobenzoate | 45 |

| Methyl 2,4-dichlorobenzoate | 10 |

| Methyl 3,4-dichlorobenzoate | 5 |

| Methyl 2-chlorobenzoate | 20 |

| Methyl 3-chlorobenzoate (B1228886) | 10 |

| Methyl 4-chlorobenzoate | 5 |

| Methyl benzoate (B1203000) | 5 |

| Data synthesized from studies on the electroreduction of chlorinated methyl benzoates. researchgate.netresearchgate.net |

Other Significant Chemical Transformations and Mechanisms

Besides nucleophilic substitution and electroreduction, this compound can undergo other chemical transformations.

One such reaction is the hydrolysis of the ester group. Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 2,3,4-trichlorobenzoic acid and methanol. This is a fundamental reaction of esters.

Furthermore, under certain conditions, reductive dechlorination can be achieved through microbial action. While specific data for this compound is limited, studies on other chlorobenzoates have shown that anaerobic microorganisms can reductively dechlorinate a range of these compounds. acs.orgresearchgate.net This process is environmentally significant for the breakdown of chlorinated aromatic pollutants. nih.gov The microbial reductive dehalogenation of aromatic compounds is a potentially important process for their removal from the environment. nih.gov

Hydrolytic Cleavage Mechanisms of Ester Functionality

The ester group in this compound is susceptible to hydrolytic cleavage under both acidic and basic conditions, yielding 2,3,4-trichlorobenzoic acid and methanol. The mechanisms for these processes are well-established in organic chemistry.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis of esters is a reversible process, essentially the reverse of Fischer esterification. libretexts.org The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The key steps are:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of methanol to form the protonated carboxylic acid.

Deprotonation to yield the final carboxylic acid product, 2,3,4-trichlorobenzoic acid.

Due to the equilibrium nature of the reaction, the hydrolysis may not go to completion unless the alcohol product is removed as it is formed. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally more efficient than acid-catalyzed hydrolysis.

The mechanism proceeds as follows:

Nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the methoxide ion (a poor leaving group, but the reaction is driven forward).

An acid-base reaction between the carboxylic acid formed and the methoxide ion, resulting in the formation of a carboxylate salt and methanol. This final deprotonation step is irreversible and drives the reaction to completion. chemistrysteps.com

A practical example of a related reaction is the nucleophilic substitution of 2,3,6-trichlorobenzoic acid sodium salt with sodium hydroxide in methanol at elevated temperature and pressure to produce 2-hydroxy-3,6-dichlorobenzoic acid, demonstrating the reactivity of chlorinated benzoates under basic conditions. google.com

| Hydrolysis Condition | Catalyst/Reagent | Key Feature | Products |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄) | Reversible, Equilibrium | 2,3,4-Trichlorobenzoic acid, Methanol |

| Basic (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible, Completion | Sodium 2,3,4-trichlorobenzoate, Methanol |

Radical Reaction Pathways and Their Chemical Implications

The chlorine atoms on the benzene ring of this compound can be removed through radical reaction pathways, most notably through reductive dehalogenation. These reactions are of significant environmental interest due to the potential for detoxifying chlorinated organic pollutants.

Reductive Dehalogenation:

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. epa.gov This transformation can be initiated by various methods, including electrochemical reduction and photochemical processes.

Preparative electroreduction of this compound has been studied, revealing that dechlorination is the main reaction. researchgate.netresearchgate.net The rate and regioselectivity of this dechlorination are dependent on the substitution pattern of the chlorine atoms on the benzene ring. researchgate.net The mechanism involves the transfer of an electron to the aromatic ring, forming a radical anion. This radical anion is unstable and undergoes cleavage of a carbon-chlorine bond to form a new radical and a chloride ion. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product.

The general steps for electrochemical reductive dehalogenation are:

Electron transfer to the this compound molecule to form a radical anion.

Fragmentation of the radical anion, leading to the cleavage of a C-Cl bond and the formation of a 2,3,4-trichlorobenzoyl radical and a chloride ion.

Hydrogen atom abstraction by the aryl radical to form a dichlorinated methyl benzoate.

Photochemical Reactions:

Photochemical reactions can also initiate radical processes. While specific studies on the photochemistry of this compound are not extensively detailed in the provided context, the general principles of organic photochemistry suggest that UV irradiation could lead to homolytic cleavage of the C-Cl bonds, generating aryl radicals. libretexts.org These radicals would then participate in subsequent reactions, such as hydrogen abstraction or dimerization. Photochemical reactions often require a sensitizer (B1316253) to facilitate the process. beilstein-journals.org

The chemical implication of these radical reactions is the transformation of a highly chlorinated compound into less chlorinated or completely dechlorinated products. This is a crucial aspect of the environmental fate and potential bioremediation of such compounds.

| Reaction Type | Initiation Method | Key Intermediate | Primary Transformation |

| Electrochemical Reduction | Electron Transfer | Radical Anion | Dechlorination |

| Photochemical Reaction | UV Irradiation | Aryl Radical | C-Cl Bond Cleavage, Dechlorination |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,3,4 Trichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide information about the structure of a molecule. researchgate.net By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In Methyl 2,3,4-trichlorobenzoate, there are two distinct sets of protons: those on the aromatic ring and those in the methyl ester group.

The aromatic region of the spectrum is of particular interest. The two remaining protons on the benzene (B151609) ring are adjacent to each other (at positions 5 and 6). Due to the electron-withdrawing effects of the three chlorine atoms and the methyl ester group, these proton signals are shifted downfield. They appear as a pair of doublets due to spin-spin coupling. The proton at position 5 (H-5) is coupled to the proton at position 6 (H-6), and vice versa, resulting in a characteristic splitting pattern. The methyl protons (-OCH₃) are not coupled to any other protons and therefore appear as a sharp singlet. The typical chemical shift for methyl ester protons is in the range of 3.7-4.1 ppm. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predictive and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-5 | ~7.6 | Doublet (d) |

| H-6 | ~7.4 | Doublet (d) |

| -OCH₃ | ~3.9 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. docbrown.info The spectrum will show eight signals: six for the aromatic carbons, one for the carbonyl carbon (C=O) of the ester, and one for the methyl carbon (-OCH₃).

The chemical shifts of the aromatic carbons are significantly influenced by the attached chlorine atoms. Carbons directly bonded to chlorine (C-2, C-3, C-4) will have their signals shifted downfield. The carbonyl carbon appears at a characteristic downfield position, typically between 160-170 ppm for esters. The methyl carbon signal is found in the upfield region of the spectrum. Computational methods can be used to predict ¹³C NMR shifts, which aids in the assignment of complex spectra. wuxiapptec.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predictive and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-1 (C-COOCH₃) | ~130 |

| C-2 (C-Cl) | ~133 |

| C-3 (C-Cl) | ~135 |

| C-4 (C-Cl) | ~132 |

| C-5 | ~129 |

| C-6 | ~127 |

| C=O | ~165 |

| -OCH₃ | ~53 |

For unambiguous assignment of complex molecules, multi-dimensional NMR techniques are employed. ipb.pt While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for H-5 and H-6, confirming their scalar coupling and thus their proximity in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring, confirming the structure of the methyl ester group and its attachment point. These advanced methods are crucial for the structural elucidation of novel or isomeric compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. docbrown.info It provides information about the molecular weight and, through fragmentation, clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental formula of a compound. For this compound, the molecular formula is C₈H₅Cl₃O₂. The presence of three chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. e3s-conferences.org

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

| C₈H₅Cl₃O₂ | ¹²C₈¹H₅³⁵Cl₃¹⁶O₂ | 237.9355 |

| C₈H₅Cl₃O₂ | ¹²C₈¹H₅³⁵Cl₂³⁷Cl¹⁶O₂ | 239.9326 |

| C₈H₅Cl₃O₂ | ¹²C₈¹H₅³⁵Cl³⁷Cl₂¹⁶O₂ | 241.9296 |

| C₈H₅Cl₃O₂ | ¹²C₈¹H₅³⁷Cl₃¹⁶O₂ | 243.9267 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion) and inducing it to fragment. nih.gov The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. researchgate.net

For this compound, the molecular ion ([M]⁺•) is the precursor. Common fragmentation pathways for methyl benzoates include:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a very common fragmentation for methyl esters, leading to the formation of a trichlorobenzoyl cation. [C₈H₅Cl₃O₂]⁺• → [C₇H₂Cl₃O]⁺ + •OCH₃

Loss of carbon monoxide (CO): Following the initial loss of the methoxy group, the resulting acylium ion can lose a molecule of carbon monoxide. [C₇H₂Cl₃O]⁺ → [C₆H₂Cl₃]⁺ + CO

Loss of chlorine: Fragmentation can also involve the loss of a chlorine atom or HCl from the ring.

The specific m/z values of these fragments, along with their characteristic chlorine isotope patterns, create a unique fingerprint that confirms the structure of the molecule. scirp.org

Table 4: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion | Fragment Ion (m/z) |

| 238 | •OCH₃ | [C₇H₂Cl₃O]⁺ | 207 |

| 207 | CO | [C₆H₂Cl₃]⁺ | 179 |

Vibrational Spectroscopy (IR and Raman) in Molecular Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, investigates the quantized vibrational states of a molecule. nih.gov The interaction of a molecule with electromagnetic radiation can cause transitions between these vibrational levels. While both IR and Raman spectroscopy probe these vibrations, they operate on different principles and are governed by different selection rules, making them complementary methods for a thorough molecular characterization. nih.govmdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's net dipole moment. This makes IR spectroscopy particularly effective for identifying polar functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the ester group, the chlorinated benzene ring, and the methyl group.

The most prominent features in the IR spectrum arise from the stretching and bending vibrations of its functional groups. libretexts.org The carbonyl (C=O) stretch of the ester group is typically one of the strongest absorptions in the spectrum, appearing in a well-defined region. libretexts.org The aromatic ring gives rise to several characteristic bands, including C-H stretching just above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The presence of multiple chlorine substituents on the ring will influence the position and pattern of these bands. The C-Cl stretching vibrations are expected at lower frequencies, typically below 850 cm⁻¹. libretexts.org

The expected IR absorption bands for this compound are summarized in the table below, based on characteristic frequencies for similar aromatic esters and halogenated compounds.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 3000-2850 | C-H Stretch | Methyl Group (-CH₃) | Medium-Weak |

| 1750-1735 | C=O Stretch | Ester (Carbonyl) | Strong |

| 1600-1585 | C-C Stretch (in-ring) | Aromatic Ring | Medium |

| 1500-1400 | C-C Stretch (in-ring) | Aromatic Ring | Medium |

| 1470-1450 | C-H Bend (scissoring) | Methyl Group (-CH₃) | Medium |

| 1300-1000 | C-O Stretch | Ester | Strong |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

Data compiled from general spectroscopic tables and principles. libretexts.orgvscht.cz

Raman spectroscopy is a light scattering technique where a monochromatic laser interacts with a molecule, resulting in inelastically scattered light. nih.gov The energy difference between the incident and scattered photons corresponds to the energy of the molecule's vibrational modes. A vibration is Raman-active if it causes a change in the molecule's polarizability. This makes Raman spectroscopy particularly sensitive to non-polar, symmetric vibrations and bonds involving heavy atoms.

For this compound, Raman spectroscopy provides valuable complementary information to IR. The symmetric "breathing" mode of the aromatic ring, where the ring expands and contracts symmetrically, is typically a strong and sharp peak in the Raman spectrum but weak in the IR. spectroscopyonline.com The C-C bonds of the aromatic ring and the C-Cl bonds are also expected to produce significant Raman signals. spectroscopyonline.com The carbonyl (C=O) stretch is observable in both IR and Raman, though often weaker in the latter. The aliphatic C-H stretching vibrations of the methyl group are also readily detected. spectroscopyonline.com

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3050 | Aromatic C-H Stretch | Aromatic Ring | Medium |

| 3000-2880 | Aliphatic C-H Stretch | Methyl Group (-CH₃) | Strong |

| 1730-1710 | C=O Stretch | Ester (Carbonyl) | Weak-Medium |

| 1600-1580 | In-ring C-C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing Mode | Aromatic Ring | Strong, Sharp |

Data compiled from general spectroscopic principles and data for analogous compounds. spectroscopyonline.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. elte.hu The absorption of this high-energy radiation promotes electrons from occupied molecular orbitals (like bonding or non-bonding orbitals) to unoccupied anti-bonding molecular orbitals. libretexts.org For organic molecules, the most common transitions are from π bonding orbitals to π* anti-bonding orbitals (π → π) and from non-bonding orbitals (n) to π anti-bonding orbitals (n → π*). elte.hucutm.ac.in

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its conjugated aromatic system. Benzene itself exhibits characteristic absorptions related to π → π* transitions. up.ac.za The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, which in turn shifts the absorption maxima (λmax).

In this compound, two main chromophores are present: the chlorinated benzene ring and the carbonyl group of the ester.

π → π* Transitions : These are high-intensity absorptions associated with the aromatic ring. The substitution of the ring with both chlorine atoms (auxochromes) and a methyl ester group (a chromophore) is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted benzene. bspublications.net Aromatic systems typically show two primary bands related to these transitions. upi.edu

n → π* Transitions : The ester's carbonyl group has lone pairs of electrons (n-electrons) on the oxygen atom. These can be excited to a π* anti-bonding orbital of the C=O double bond. This n → π* transition is symmetry-forbidden, resulting in a much weaker absorption band that typically appears at a longer wavelength than the π → π* transitions. cutm.ac.inupi.edu

The solvent used can also influence the spectrum; polar solvents can interact with the molecule's orbitals, often causing shifts in the absorption maxima.

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Associated Chromophore | Expected λmax Region (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Aromatic Ring | ~210-240 | High (1,000-10,000) |

| π → π* (B-band) | Aromatic Ring | ~270-290 | Moderate (1,000-10,000) |

Data are estimations based on spectroscopic rules for substituted aromatic compounds. bspublications.netupi.edu

Theoretical and Computational Chemistry Studies of Methyl 2,3,4 Trichlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity.jchemrev.commdpi.comresearchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ajchem-a.com For methyl 2,3,4-trichlorobenzoate, DFT calculations can elucidate its geometry, predict reactive sites, and model reaction mechanisms. jchemrev.com

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. utwente.nl For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The process of finding stable conformations is achieved by minimizing the molecule's energy as a function of its internal coordinates. utwente.nl

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, a key aspect is the rotation around the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group. Different computational methods, such as the B3LYP functional with various basis sets (e.g., 6-31G(d)), can be employed to perform conformational searches and re-optimize the resulting conformers to identify the most stable structures. conflex.net The relative energies of these conformers determine their population distribution at a given temperature. It has been shown that for similar molecules, refining energies obtained from lower-level calculations with more accurate methods can lead to significant improvements in predicting the correct energy ranking of conformers. chemrxiv.org

While specific DFT studies on the conformational analysis of this compound are not widely available in the provided search results, the general methodology is well-established. For analogous compounds like methyl 2-fluoropropionate, potential energy surfaces are calculated to identify stable rotamers. auremn.org.br For larger, more flexible molecules, a combination of molecular mechanics (MM) force fields for an initial conformational search followed by DFT re-optimization of low-energy conformers is a common and effective strategy. conflex.netcam.ac.uk

DFT calculations are instrumental in predicting the most likely sites for chemical reactions on a molecule. This is often achieved by analyzing various reactivity descriptors derived from the electronic structure. For this compound, these descriptors can help predict where electrophilic or nucleophilic attacks are most likely to occur.

Key reactivity indicators include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. ajchem-a.com

Electron Density Distribution: Analysis of the electron density can reveal electron-rich and electron-poor regions of the molecule, guiding the prediction of reactive sites. mdpi.com

Conceptual DFT Descriptors: Parameters such as chemical potential, hardness, and the electrophilicity index can provide quantitative measures of reactivity. jchemrev.com The dual descriptor is another powerful tool that indicates both the nucleophilic and electrophilic character of different sites within the molecule. scirp.org

For related trichlorobenzoate isomers, studies on electrochemical reduction have shown that the position of the chlorine atoms significantly influences reactivity. For instance, in 2,3,5-trichloro derivatives, the 2-Cl position is predicted to be the most labile due to a lower bond dissociation energy, a finding that can be corroborated by DFT calculations. Machine learning models, sometimes trained on DFT-derived data, are also emerging as powerful tools for predicting regioselectivity in complex molecules. nih.gov

DFT calculations can map out the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition state. solubilityofthings.com The transition state is a critical, short-lived configuration at the peak of the energy barrier that must be overcome for a reaction to proceed. masterorganicchemistry.com Identifying the structure and energy of the transition state is key to understanding the reaction mechanism and predicting its rate. solubilityofthings.come3s-conferences.org

For reactions involving this compound, such as nucleophilic substitution or reduction, DFT can be used to:

Model the step-by-step process of bond breaking and formation.

Calculate the activation energy, which is the energy difference between the reactants and the transition state. solubilityofthings.com

Compare different possible reaction pathways to determine the most favorable one.

For example, in the hydroboration of related compounds, DFT calculations have been used to elucidate the reaction mechanism, involving steps like oxidative addition and reductive elimination. rsc.org While multiple conformations of a transition state can exist, computational methods can help identify the lowest-energy pathway. bath.ac.uk

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom, revealing how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: MD can reveal the full range of conformations the molecule can adopt in solution and the timescales of transitions between them. This is particularly useful for flexible molecules where multiple conformers may be present. chemrxiv.org

Study Solvation Effects: By including solvent molecules in the simulation box, MD can explicitly model the interactions between this compound and the solvent, providing insights into its solubility and how the solvent influences its conformation.

Analyze Intermolecular Interactions: MD simulations are powerful tools for studying how this compound might interact with other molecules, such as receptors or catalysts.

The stability of the simulated system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov While specific MD studies on this compound are not detailed in the provided results, the application of this technique to similar organic molecules is widespread, often used to understand protein-ligand binding and the conformational behavior of complex molecules in solution. mdpi.comnih.govbiorxiv.org

Quantum Chemical Approaches to Spectroscopic Data Interpretation

Quantum chemical calculations are invaluable for interpreting experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By predicting these spectra from first principles, a direct comparison with experimental results can confirm the molecule's structure and conformation. researchgate.net

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations, often performed using DFT methods, can predict the chemical shifts of ¹H and ¹³C atoms. cam.ac.uk These predicted shifts can be compared with experimental data to help assign the signals in the NMR spectrum and to distinguish between different isomers or conformers. For complex molecules, a combination of MMFF for geometry optimization and DFT for shift calculations (e.g., mPW1PW91 functional) has been shown to be a cost-effective and accurate approach. cam.ac.uk

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated IR spectrum can then be compared to the experimental spectrum to identify characteristic vibrational modes associated with specific functional groups, such as the C=O stretch of the ester group and the C-Cl stretches of the chlorinated benzene ring. Anharmonic corrections are often necessary to improve the agreement between calculated and experimental frequencies. researchgate.net

These computational approaches provide a powerful synergy with experimental spectroscopy, aiding in the structural elucidation and conformational analysis of this compound. auremn.org.brkuleuven.be

Computational Prediction of Chemical Properties and Reactivity Trends

Computational methods can predict a wide range of chemical and physical properties of molecules directly from their structure, which is particularly useful when experimental data is scarce. epa.gov

For this compound, these predictions can include:

Physicochemical Properties: Properties like boiling point, vapor pressure, and solubility can be estimated using quantitative structure-property relationship (QSPR) models, which are often built upon descriptors derived from computational chemistry. epa.gov

Reactivity Parameters: As discussed in section 5.1.2, DFT calculations can provide a suite of parameters to predict chemical reactivity. ajchem-a.com By calculating properties like HOMO-LUMO gaps, ionization potential, and electron affinity, it is possible to establish reactivity trends across a series of related compounds. ajchem-a.com For example, comparing the calculated properties of this compound with its isomers could reveal how the substitution pattern of the chlorine atoms influences its reactivity.

Computer programs like SPARC (SPARC Performs Automated Reasoning in Chemistry) use algorithms based on chemical structure theory to estimate a variety of reactivity parameters, such as pKa and hydrolysis rate constants, for a broad range of organic compounds. epa.gov

Analytical Methodologies for Detection and Quantification of Methyl 2,3,4 Trichlorobenzoate

Chromatographic Techniques in Complex Sample Analysis

Chromatography is the cornerstone for the analysis of Methyl 2,3,4-trichlorobenzoate, providing the necessary separation from interfering compounds present in the sample matrix. Gas chromatography and high-performance liquid chromatography are the two primary techniques utilized for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the trace analysis of this compound. This method is particularly suitable for volatile and thermally stable compounds. However, the direct analysis of its precursor, 2,3,4-trichlorobenzoic acid, by GC is challenging due to its polarity and low volatility. Therefore, a crucial step of derivatization is employed to convert the acid into its more volatile methyl ester, this compound, prior to GC-MS analysis. researchgate.netweber.hudamascusuniversity.edu.sy

This chemical modification, typically esterification or alkylation, significantly improves the chromatographic behavior of the analyte, leading to better peak shape and resolution. weber.hudamascusuniversity.edu.sy Diazomethane (B1218177) is a common derivatizing agent used for this conversion. researchgate.net The derivatized sample is then injected into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, which provides mass-to-charge ratio information, enabling positive identification and quantification.

Research on the analysis of 15 different chlorobenzoic acid (CBA) isomers, including trichlorinated forms, demonstrated a robust method involving derivatization with diazomethane followed by GC-MS analysis. researchgate.net This approach allows for the sensitive determination of the resulting methyl esters in complex matrices like contaminated soils. researchgate.net The limits of quantification for the methyl esters of CBAs in soil can reach as low as 1 to 10 ng/g. researchgate.net

Table 1: Exemplary GC-MS Parameters for the Analysis of Methylated Chlorobenzoic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Diazomethane with 1% methanol (B129727) | researchgate.net |

| GC Column | Series-coupled DB-5 and DB-200 | researchgate.net |

| Injector Temperature | 285°C | nih.gov |

| Oven Program | Initial temp. 40°C, ramped to 300°C | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detection | Electron Ionization-Mass Spectrometry (EI-MS) | researchgate.net |

High-performance liquid chromatography (HPLC) is another principal technique for the analysis of chlorinated benzoic acids and their esters. Unlike GC, HPLC is well-suited for the direct analysis of polar, non-volatile compounds like 2,3,4-trichlorobenzoic acid without the need for derivatization. nih.govresearchgate.net This simplifies the sample preparation process.

For the analysis of the precursor acid, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govekb.eg A study detailing the analysis of 15 CBA isomers in soil utilized a C18 column with a gradient elution of acetonitrile (B52724) and aqueous trifluoroacetic acid. nih.gov Detection is often achieved using an ultraviolet (UV) detector. nih.govresearchgate.net

While HPLC is typically used for the parent acid, it can also be adapted for the separation and quantification of this compound itself. The conditions would be similar to those used for other non-polar, halogenated aromatic compounds. The choice between GC-MS and HPLC often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

Table 2: Typical HPLC Conditions for Chlorobenzoic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.govdss.go.th |

| Mobile Phase | Gradient of acetonitrile and acidified water (e.g., 0.1% trifluoroacetic acid) | nih.gov |

| Detection | UV Detector | nih.govresearchgate.net |

| Application | Direct analysis of chlorobenzoic acids in soil extracts | nih.gov |

Advanced Hyphenated Techniques for Enhanced Resolution and Sensitivity

To achieve even lower detection limits and higher confidence in identification, especially in challenging matrices, advanced hyphenated techniques are employed. These methods couple powerful separation technologies with highly sensitive and specific detectors.

For halogenated compounds like this compound, coupling gas chromatography with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) can significantly enhance analytical performance. chromatographyonline.com Tandem mass spectrometry, in particular, reduces matrix interference and improves the signal-to-noise ratio by monitoring specific fragmentation transitions of the target analyte. nih.gov

Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a robust and highly selective method for analyzing related compounds, such as p-chlorobenzoic acid, in water samples at very low concentrations (ng/L levels). nih.gov This technique combines the excellent separation capabilities of HPLC with the sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for the analysis of this compound or its precursor acid in environmental samples. nih.gov

Sample Preparation and Extraction Methodologies in Analytical Chemistry

The quality of analytical results is heavily dependent on the efficiency of the sample preparation and extraction process. The goal is to isolate the target analyte from the sample matrix and concentrate it to a level suitable for instrumental analysis, while removing interfering substances. ub.edu

For solid samples like soil and sediment, common extraction techniques for chlorobenzoic acids (the precursors to this compound) include:

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to quickly and efficiently extract analytes using small volumes of solvent. A method for 15 CBA isomers from soil used ASE with a mixture of hexane (B92381) and acetone (B3395972) containing 1% acetic acid, achieving recoveries above 82%. nih.govresearchgate.net

Soxhlet Extraction: A classical method that involves continuous extraction of the sample with a solvent. It is effective but can be time-consuming and require large solvent volumes. ub.edu

For liquid samples such as water, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate and concentrate the analytes.

Following extraction, a "clean-up" step is often necessary to remove co-extracted matrix components that could interfere with the analysis. Techniques like gel permeation chromatography (GPC) are effective for removing lipids from biological samples, while adsorbents like silica (B1680970) or Florisil can be used to remove polar interferences. researchgate.netchromatographyonline.comub.edu For soil extracts containing PCBs, a clean-up step using gel permeation chromatography was found to be necessary before GC/MS analysis of methylated CBAs. researchgate.net

Environmental Fate and Degradation Mechanisms of Methyl 2,3,4 Trichlorobenzoate

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For methyl 2,3,4-trichlorobenzoate, the primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, an ester, hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. quora.com

The primary products of the complete hydrolysis of this compound are 2,3,4-trichlorobenzoic acid and methanol (B129727) . quora.comchemspider.com

The reaction can be summarized as follows: C₆H₂Cl₃COOCH₃ + H₂O → C₆H₂Cl₃COOH + CH₃OH

Table 1: Hydrolysis Products of this compound

| Reactant | Products |

|---|---|

| This compound | 2,3,4-trichlorobenzoic acid |

| Methanol |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This compound and its primary hydrolysis product, 2,3,4-trichlorobenzoic acid, can undergo photolysis upon absorption of ultraviolet (UV) radiation from sunlight. The degradation of chlorinated benzoic acids generally follows pseudo-first-order kinetics. researchgate.netnih.gov

The photolytic process for chlorinated aromatic compounds often involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which can initiate oxidation and dechlorination. proquest.combg.ac.rs The degradation pathway can proceed through steps of hydroxylation, decarboxylation, and cleavage of the aromatic ring.

Several environmental factors significantly influence the rate and mechanism of photolytic degradation:

pH: The pH of the aqueous environment can affect the degradation rate. For instance, studies on other chlorinated organic molecules have shown that lower pH values can lead to faster degradation. bg.ac.rs

Presence of Photosensitizers: Natural substances like humic acids, commonly found in surface waters, can act as photosensitizers, potentially accelerating the degradation process. researchgate.net

Presence of Catalysts: The presence of photocatalysts, such as titanium dioxide (TiO₂), can significantly enhance the rate of photolysis by generating hydroxyl radicals under UV irradiation. researchgate.netnih.gov

Water Matrix: The composition of the water, including the presence of inorganic ions like nitrate (B79036) and phosphate, can impact degradation rates. These ions can sometimes have an inhibitory effect on the photocatalytic process. nih.govmdpi.com The combination of UV light with chlorinating agents has also been shown to be effective in degrading persistent organic pollutants. nih.govresearchgate.net

Biotic Degradation Pathways: Microbial Transformation Processes

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a key process in the removal of persistent organic pollutants from the environment.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The biodegradation of chlorinated aromatic compounds like this compound can occur under both aerobic and anaerobic conditions. arizona.edu

Under aerobic conditions , the initial attack on the aromatic ring is typically carried out by oxygenase enzymes. arizona.edu These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols (dihydroxybenzenes). These chlorocatechols are central intermediates that are further degraded through ring cleavage pathways, most commonly the ortho-cleavage pathway. nih.gov Subsequent enzymatic reactions lead to the removal of chlorine atoms (dechlorination) and the channeling of the resulting intermediates into central metabolic pathways like the Krebs cycle.

Under anaerobic conditions , a different strategy known as reductive dechlorination is often employed. In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. arizona.educore.ac.uk This process, also termed halorespiration, reduces the toxicity and persistence of the compound, often leading to less chlorinated benzoates which can then be mineralized by other members of the microbial community. arizona.edu

The biodegradation of this compound likely begins with the hydrolysis of the ester linkage by microbial esterases to form 2,3,4-trichlorobenzoic acid and methanol. The subsequent degradation of 2,3,4-trichlorobenzoic acid would follow pathways similar to those observed for other trichlorinated aromatic compounds.

Based on studies of related compounds, the aerobic degradation pathway is expected to proceed through the formation of chlorinated catechols. For trichlorobenzenes, intermediates such as dichlorophenols and trichlorophenols have been identified. nih.gov The degradation of 3-chlorobenzoate (B1228886) has been shown to proceed via several routes, including through chlorocatechol , gentisate , or protocatechuate pathways, depending on the microbial species. nih.govresearchgate.net

Therefore, likely intermediates in the aerobic degradation of 2,3,4-trichlorobenzoic acid include:

Trichlorocatechols

Chlorinated muconic acids (products of aromatic ring cleavage)

Ultimately, complete mineralization leads to the formation of carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻). arizona.edu

Table 2: Potential Biodegradation Intermediates of this compound

| Initial Compound | Primary Hydrolysis Product | Potential Aerobic Intermediates | Final Mineralization Products |

|---|---|---|---|

| This compound | 2,3,4-trichlorobenzoic acid | Trichlorocatechols | Carbon Dioxide |

| Chlorinated muconic acids | Water | ||

| Chloride Ions |

Factors Influencing Degradation Rates and Pathways in Diverse Environmental Matrices

The rate and pathway of this compound degradation are highly dependent on the specific environmental conditions within different matrices such as soil, water, and sediment.

Key factors include:

Temperature: Microbial activity and the rates of chemical reactions are generally temperature-dependent. Increased temperatures, up to an optimal point, typically enhance degradation rates. nih.govnih.gov

pH: pH affects both chemical stability (hydrolysis rates) and microbial activity. Different microbial enzymes have optimal pH ranges for their function. nih.gov

Oxygen Availability: The presence or absence of oxygen is a critical determinant of the metabolic pathway used by microorganisms, dictating whether aerobic oxidation or anaerobic reductive dechlorination occurs. core.ac.uk

Nutrient Availability: The presence of essential nutrients (e.g., nitrogen, phosphorus) is crucial for supporting microbial growth and metabolic activity.

Organic Matter Content: In soil and sediment, the amount and type of organic matter can influence the compound's bioavailability. Sorption to organic matter can reduce the concentration of the compound in the aqueous phase, potentially slowing degradation. nih.gov Conversely, other organic compounds can sometimes serve as co-substrates, enhancing the degradation of the target compound (cometabolism). arizona.eduacs.org

Microbial Population: The presence of microbial populations adapted to degrading chlorinated aromatic compounds is essential for efficient biotic degradation. The density and diversity of these microorganisms can vary significantly between different environments. fao.org

Presence of Other Pollutants: The presence of other contaminants can have either inhibitory or synergistic effects on the degradation of this compound. nih.gov

Table 3: Summary of Factors Influencing Degradation

| Factor | Influence on Abiotic Degradation | Influence on Biotic Degradation | Environmental Matrix |

|---|---|---|---|

| pH | Affects hydrolysis and photolysis rates. bg.ac.rs | Affects microbial enzyme activity and growth. nih.gov | Water, Soil, Sediment |

| Temperature | Affects reaction kinetics. | Affects microbial metabolism rates. nih.gov | Water, Soil, Sediment |

| Light/UV | Drives photolytic degradation. | Can have indirect effects on microbial communities. | Surface Water, Soil Surface |

| Oxygen | Can participate in photo-oxidation. | Determines aerobic vs. anaerobic pathways. core.ac.uk | Water, Soil, Sediment |

| Organic Matter | Can act as photosensitizer or scavenger. researchgate.net | Affects bioavailability and can serve as co-substrate. nih.gov | Soil, Sediment, Water |

| Microbial Community | Not applicable. | Essential for biodegradation; density and adaptation are key. fao.org | Soil, Sediment, Water |

Applications of Methyl 2,3,4 Trichlorobenzoate in Chemical Synthesis Research

Role as an Intermediate in Pharmaceutical Synthesis

The incorporation of a trichlorinated phenyl moiety can be a strategic approach in drug design to enhance lipophilicity, modulate metabolic stability, or improve binding affinity to biological targets. Halogenated compounds are integral to a wide array of pharmaceuticals. However, a thorough review of scientific databases and chemical literature does not reveal prominent examples of marketed drugs or clinical candidates where Methyl 2,3,4-trichlorobenzoate is explicitly mentioned as a direct precursor or key intermediate in their synthesis. While the synthesis of various pharmaceuticals involves chlorinated phenyl groups, the specific 2,3,4-trichloro substitution pattern derived from this particular methyl ester is not a common motif in the documented synthetic routes of widely known therapeutic agents.

Utility in Agrochemical Development

In the field of agrochemicals, chlorinated benzoic acids have historically been significant, particularly as herbicides. For instance, 2,3,6-trichlorobenzoic acid (2,3,6-TBA) has been used as a post-emergence herbicide. The structural characteristics of these molecules allow them to mimic plant hormones, leading to uncontrolled growth and eventual death of the target weeds.

Contributions to General Organic Synthesis Methodologies

As a polysubstituted aromatic compound, this compound holds potential as a building block in various organic synthesis methodologies. The chlorine atoms can be subjected to nucleophilic aromatic substitution under specific conditions or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex molecular architectures. The ester group itself can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups.

An electrochemical study has investigated the dechlorination of this compound, highlighting the potential for selective modification of the molecule. However, beyond such specific methodological studies, there is a lack of broader, application-focused research that demonstrates its widespread use in the synthesis of a particular class of compounds or as a key reagent in the development of novel synthetic strategies.

Q & A

Q. What is the optimal synthetic route for preparing Methyl 2,3,4-trichlorobenzoate with high purity?

this compound can be synthesized via a multi-step procedure:

Sandmeyer Reaction : Start with 2,3,4-trichlorobenzonitrile, synthesized from 2,3,4-trichloroaniline hydrochloride using CuCl₂ and NaCN.

Reduction : Reduce the nitrile group to a carboxylic acid using acidic conditions (e.g., H₂SO₄/H₂O).

Esterification : React the resulting 2,3,4-trichlorobenzoic acid with methanol under reflux in the presence of a catalyst (e.g., H₂SO₄).

Purification : Use column chromatography or recrystallization to isolate the final product. Yield and purity depend on precise stoichiometry and reaction time optimization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR Spectroscopy : Confirm the ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and aromatic C-Cl vibrations between 600–800 cm⁻¹.

- ¹H NMR : Aromatic protons exhibit distinct splitting patterns due to the trichloro substitution (e.g., a doublet for protons adjacent to chlorine atoms).

- ¹³C NMR : Identify the ester carbonyl carbon (~165 ppm) and chlorine-substituted aromatic carbons (downfield shifts due to electron-withdrawing effects).

Refer to spectral data from controlled syntheses for benchmarking .

Advanced Research Questions

Q. How does the substitution pattern of chlorine atoms influence the electroreduction of methyl chlorobenzoates?

The regioselectivity and rate of dechlorination during electroreduction depend on the positions of chlorine substituents:

- Ortho/para Chlorines : Electron-withdrawing effects stabilize radical intermediates, accelerating dechlorination.

- Steric Hindrance : Bulky substituents (e.g., 2,3,4-trichloro) slow reaction kinetics.

- Side Reactions : Hydrogenation of the aromatic ring or reduction of the ester group may occur. Quantum chemical calculations (e.g., DFT) correlate experimental observations with electronic and steric effects .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Purification Methods : Discrepancies may arise from residual solvents or impurities. Compare recrystallization (e.g., methanol) vs. column chromatography outcomes.

- Polymorphism : Some compounds exhibit multiple crystalline forms. Use differential scanning calorimetry (DSC) to identify polymorphs.

- Cross-Validation : Cross-reference data with independent studies. For example, methyl triphenylbenzoate analogs show melting point variations due to recrystallization solvents .

Q. What strategies minimize side reactions during the electroreduction of this compound?

- Solvent-Supporting Electrolyte (SSE) Optimization : Polar aprotic solvents (e.g., DMF) with tetraalkylammonium salts enhance dechlorination selectivity.

- Potential Control : Apply controlled cathode potentials to avoid over-reduction of the ester group.

- Additives : Use proton donors (e.g., acetic acid) to suppress hydrogenation of the aromatic ring .

Methodological Considerations

Q. How to design experiments for studying the reactivity of this compound in cross-coupling reactions?

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for Ullmann or Suzuki-Miyaura couplings.

- Substrate Scope : Vary nucleophiles (e.g., aryl boronic acids, amines) to assess regioselectivity.

- Kinetic Analysis : Monitor reaction progress via GC-MS or HPLC to identify intermediates and optimize conditions.

Q. How to analyze competing reaction pathways in the functionalization of this compound?

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace reaction mechanisms.

- Computational Modeling : Perform DFT calculations to compare activation energies of possible pathways (e.g., nucleophilic aromatic substitution vs. radical pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.